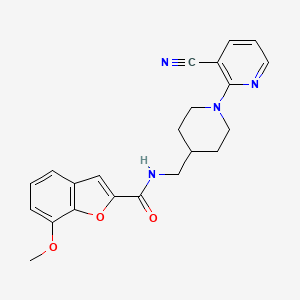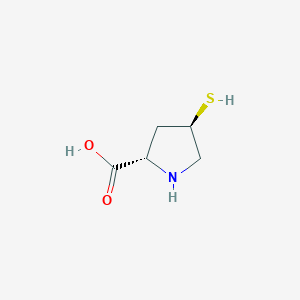![molecular formula C6H15NO2 B2692474 2-[(2-Hydroxypropyl)amino]propan-1-ol CAS No. 115893-42-0](/img/structure/B2692474.png)
2-[(2-Hydroxypropyl)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2-Hydroxypropyl)amino]propan-1-ol” is a chemical compound with the molecular formula C6H15NO2 and a molecular weight of 133.19 . It is an oil-like substance and is also known by its IUPAC name, 2-[(2-hydroxypropyl)amino]-1-propanol .
Molecular Structure Analysis
The molecular structure of “2-[(2-Hydroxypropyl)amino]propan-1-ol” consists of 23 bonds in total, including 8 non-H bonds, 4 rotatable bonds, 1 secondary amine (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .Physical And Chemical Properties Analysis
“2-[(2-Hydroxypropyl)amino]propan-1-ol” has a boiling point of 140°C (at a pressure of 12 Torr) and a density of 1.0129 g/cm3 (at 16°C) . Its pKa is predicted to be 14.72±0.10 .Wissenschaftliche Forschungsanwendungen
Cardioselectivity and Beta-Adrenoceptor Affinity
Research has explored the affinity of various beta-adrenoceptor blocking agents, including compounds similar to 2-[(2-Hydroxypropyl)amino]propan-1-ol. A study by Rzeszotarski et al. (1979) synthesized and evaluated a series of compounds for their cardioselectivity and affinity towards beta-1 and beta-2-adrenoceptors, confirming substantial cardioselectivity in certain derivatives (Rzeszotarski et al., 1979).
Dendrimer Synthesis
Krishna et al. (2005) described a synthetic strategy for poly(ether imine) dendrimers originating from 3-amino-propan-1-ol. They utilized a new trifunctional monomer, 3-[bis-(3-hydroxypropyl)amino]propan-1-ol, in the divergent synthesis of dendrimers. These dendrimers showed non-toxic characteristics and are applicable in biological studies (Krishna et al., 2005).
High-Pressure Liquid Chromatography
Wilson et al. (1981) investigated the reverse-phase chromatographic behavior of peptides using a propan-1-ol buffer system. This study helped in understanding the chromatographic retention influenced by various parameters like temperature, pH, and solvent hydrophobicity (Wilson et al., 1981).
N-Heterocyclic Carbene-Organocatalyzed Polymerization
Bakkali-Hassani et al. (2018) explored the use of aminoalcohols, including 2-(methyl amino)ethanol, as initiators for N-heterocyclic carbene-organocatalyzed ring-opening polymerization. This approach yielded metal-free α-hydroxy-ω-amino telechelics based on polyaziridine (Bakkali-Hassani et al., 2018).
Ionic Liquid Synthesis
Shevchenko et al. (2017) synthesized hydroxylic ionic liquids containing nitrogenous centers with variable basicity. The study highlighted the properties of these ionic liquids, including low glass transition temperatures and high conductivity, which are significant in various applications (Shevchenko et al., 2017).
Peptide Synthesis
Research by Rosano et al. (1978) identified a new hydroxylated polyamine, 2-hydroxyspermidine, in Pseudomonas acidovorans, synthesizing it enzymatically from 2-hydroxyputrescine. This compound's synthesis and identification have implications in peptide and amino acid research (Rosano et al., 1978).
Hydroxyproline Determination in Biological Materials
Woessner (1961) presented a method for quantitatively determining hydroxyproline in biological materials, a technique essential for studying proteins and amino acids in various tissues (Woessner, 1961).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(1-hydroxypropan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-5(4-8)7-3-6(2)9/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBQWZVFYSZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxypropyl)amino]propan-1-ol | |
CAS RN |
115893-42-0 |
Source


|
| Record name | 2-[(2-hydroxypropyl)amino]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692394.png)

![Dimethyl 5-(4-tert-butylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2692396.png)
![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2692397.png)

![Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester](/img/structure/B2692400.png)


![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2692408.png)
![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692409.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-propylpropane-1-sulfonamide](/img/structure/B2692411.png)
